molecular formula C8H17ClN2O B12307985 (R)-2-Amino-1-(1-piperidinyl)-1-propanone HCl

(R)-2-Amino-1-(1-piperidinyl)-1-propanone HCl

Cat. No.: B12307985
M. Wt: 192.68 g/mol
InChI Key: ZDJUIAOSWUDBFB-OGFXRTJISA-N
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Description

®-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is a compound that features a piperidine ring, which is a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride typically involves the reaction of piperidine with appropriate precursors under controlled conditions. One common method includes the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts . Multi-component reactions, such as the Strecker synthesis and the Mannich reaction, are also employed to prepare piperidine derivatives .

Industrial Production Methods

Industrial production of piperidine derivatives often involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrogenation of pyridine derivatives yields piperidine derivatives, while oxidation reactions produce oxidized forms of the compound.

Mechanism of Action

The mechanism of action of ®-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. For example, piperidine derivatives are known to interact with neurotransmitter receptors, influencing neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C8H17ClN2O

Molecular Weight

192.68 g/mol

IUPAC Name

(2R)-2-amino-1-piperidin-1-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C8H16N2O.ClH/c1-7(9)8(11)10-5-3-2-4-6-10;/h7H,2-6,9H2,1H3;1H/t7-;/m1./s1

InChI Key

ZDJUIAOSWUDBFB-OGFXRTJISA-N

Isomeric SMILES

C[C@H](C(=O)N1CCCCC1)N.Cl

Canonical SMILES

CC(C(=O)N1CCCCC1)N.Cl

Origin of Product

United States

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